Alazopeptin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H20N6O5 |

|---|---|

Molecular Weight |

364.36 g/mol |

IUPAC Name |

6-diazo-2-[[6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid |

InChI |

InChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26) |

InChI Key |

LYUGICBKRYXVHJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

Synonyms |

alazopeptin allyl-(6-diazo-5-oxo)-Nle-(6-diazo-5-oxo)-Nle allyl-(6-diazo-5-oxo)-norleucyl-(6-diazo-5-oxo)-norleucine |

Origin of Product |

United States |

Foundational & Exploratory

Alazopeptin Tripeptide: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a naturally occurring tripeptide with notable antitumor and anti-trypanosomal activity.[1] First isolated from Streptomyces griseoplanus, this compound has been a subject of interest due to its unique chemical structure and biological properties. This technical guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and its mechanism of action.

Chemical Structure and Properties

This compound is a tripeptide composed of one L-alanine residue and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a non-proteinogenic amino acid.[2][3] The IUPAC name for this compound is (2S)-6-diazo-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid.[4]

The structural elucidation of this compound was a significant undertaking in natural product chemistry. Initial characterization involved classical methods such as chemical degradation and paper chromatography.[5] These early studies successfully identified the constituent amino acids and their arrangement. Modern spectroscopic techniques have since confirmed this structure.

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H20N6O5 | |

| Molecular Weight | 364.36 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Stereochemistry | The chiral centers are in the L-configuration |

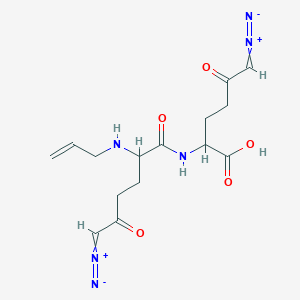

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of the this compound tripeptide.

Experimental Protocols for Structural Elucidation

1. Acid Hydrolysis and Amino Acid Analysis:

-

Objective: To break the peptide bonds and identify the constituent amino acids.

-

General Protocol:

-

A sample of this compound is hydrolyzed by heating in a strong acid (e.g., 6N HCl) at approximately 110°C for 24 hours in a sealed, evacuated tube.

-

The resulting mixture of amino acids is neutralized and then analyzed.

-

Paper Chromatography: The hydrolysate is spotted onto chromatography paper and developed with a suitable solvent system. The positions of the separated amino acids are visualized by spraying with a reagent such as ninhydrin. The Rf values are compared with those of known amino acid standards to identify the components. In the case of this compound, this would have revealed the presence of alanine and a novel, ninhydrin-positive compound, which was later identified as 6-diazo-5-oxo-L-norleucine.

-

2. Partial Hydrolysis and Sequential Analysis:

-

Objective: To determine the sequence of the amino acids in the tripeptide.

-

General Protocol:

-

This compound is subjected to milder hydrolysis conditions (e.g., dilute acid or enzymatic digestion) to generate smaller peptide fragments (dipeptides).

-

These fragments are separated using techniques like paper chromatography or electrophoresis.

-

The amino acid composition of each fragment is determined by complete hydrolysis as described above.

-

By identifying the overlapping peptide fragments, the original sequence of the tripeptide can be deduced.

-

3. Spectroscopic Analysis (Modern Confirmation):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy would be used to identify the types of protons and carbons present in the molecule, confirming the presence of the alanine and DON residues.

-

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between atoms, confirming the peptide bonds and the structure of the amino acid side chains.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound.

-

Tandem mass spectrometry (MS/MS) would involve fragmenting the molecule and analyzing the masses of the fragments. This fragmentation pattern provides information about the amino acid sequence.

-

Biological Activity and Mechanism of Action

This compound exhibits its biological activity primarily through the action of its 6-diazo-5-oxo-L-norleucine (DON) moieties. DON is an antagonist of the amino acid L-glutamine. Many biosynthetic pathways rely on L-glutamine as a nitrogen donor. By mimicking L-glutamine, DON can bind to the active sites of glutamine-utilizing enzymes and inactivate them.

The primary mechanism of this compound's antitumor activity is the inhibition of DNA synthesis . This occurs because the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA, requires glutamine at several steps. By inhibiting the enzymes involved in nucleotide biosynthesis, this compound deprives cancer cells of the necessary components for DNA replication, leading to cell cycle arrest and apoptosis.

Caption: this compound's mechanism of action via inhibition of nucleotide biosynthesis.

Conclusion

This compound is a fascinating tripeptide with a unique chemical structure that underpins its significant biological activities. Its composition of L-alanine and two residues of the glutamine antagonist 6-diazo-5-oxo-L-norleucine allows it to effectively inhibit DNA synthesis, making it a compound of interest in the development of novel anticancer therapeutics. Further research into its specific interactions with cellular pathways and potential for synthetic modification could lead to the development of more potent and selective drug candidates.

References

- 1. This compound; production, isolation, and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete biosynthetic pathway of this compound, a tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]

- 4. Unii-H2QL5CU7EQ | C15H20N6O5 | CID 92215576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure of the antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Alazopeptin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a naturally occurring tripeptide with notable antitumor and trypanocidal activities.[1] Isolated from Streptomyces griseoplanus, this compound has garnered interest in the scientific community for its potential as a chemotherapeutic agent.[2] Structurally, this compound is comprised of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine. Its biological activity is primarily attributed to its function as a glutamine antagonist, effectively inhibiting key metabolic pathways essential for cell proliferation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its mechanism of action.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C15H20N6O5 | [3][4][5] |

| Molecular Weight | 364.36 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and water. | |

| CAS Number | 1397-84-8 |

Note: Specific quantitative data for melting point has not been consistently reported in publicly available literature. However, based on its peptide nature and crystalline form, a decomposition temperature rather than a sharp melting point is expected.

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and confirmation of this compound. While specific, high-resolution spectra are proprietary, this section outlines the expected spectral characteristics based on its molecular structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the alanine and two 6-diazo-5-oxo-L-norleucine residues are expected. Key signals would include those for the α-protons, β-protons, and γ-protons of the amino acid residues, as well as the characteristic signals for the diazo group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons, and the side-chain carbons of the amino acid residues would be prominent. The carbons of the diazo group would also exhibit a characteristic chemical shift. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the amide and carboxylic acid groups, and the characteristic stretching vibration of the diazo group (N≡N) are expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the peptide bonds, providing sequence information. |

Experimental Protocols

Determination of Melting Point (General Procedure for Peptides)

The melting point of a crystalline peptide like this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to its nature, this compound may decompose upon heating, which should be noted.

Determination of Solubility (General Procedure for Peptides)

Assessing the solubility of this compound is critical for its use in biological assays and for formulation development.

Methodology:

-

A small, accurately weighed amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, buffers).

-

The mixture is vortexed or sonicated to facilitate dissolution.

-

Visual inspection is used to determine if the peptide has completely dissolved.

-

If the peptide does not dissolve, incremental additions of the solvent are made until complete dissolution is achieved, or the solubility limit is reached. For ionizable peptides, adjusting the pH of the solution can significantly enhance solubility.

Mechanism of Action and Biological Pathways

This compound's biological activity stems from its role as a glutamine antagonist. Glutamine is a crucial amino acid for rapidly proliferating cells, including cancer cells and trypanosomes, as it is a key nitrogen donor for the biosynthesis of purines, pyrimidines, and other essential molecules.

Inhibition of Purine Biosynthesis

The de novo purine biosynthesis pathway is a critical process for the production of nucleotides necessary for DNA and RNA synthesis. This compound, by mimicking glutamine, inhibits several key enzymes in this pathway that utilize glutamine as a substrate. A primary target is amidophosphoribosyltransferase (ATase), which catalyzes the first committed step in purine biosynthesis.

Caption: Inhibition of de novo purine biosynthesis by this compound.

Effect on Trypanosoma

Trypanosomes, the causative agents of trypanosomiasis, are incapable of de novo purine synthesis and are therefore entirely dependent on salvaging purines from their host. This compound's ability to interfere with purine metabolism, even in salvage pathways that may indirectly rely on glutamine-dependent processes, makes it a potential therapeutic agent against these parasites.

Caption: Postulated disruption of the Trypanosoma purine salvage pathway.

Conclusion

This compound presents a compelling profile as a bioactive peptide with significant potential in oncology and anti-parasitic drug development. Its well-defined chemical structure and its targeted mechanism of action as a glutamine antagonist provide a solid foundation for further investigation. This technical guide consolidates the available information on its physical and chemical properties and biological activities to aid researchers in their ongoing and future studies of this promising molecule. Further research is warranted to fully elucidate its spectral characteristics and to explore its therapeutic applications in greater detail.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound; production, isolation, and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GMP synthase is essential for viability and infectivity of Trypanosoma brucei despite a redundant purine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist with potent antitumor activity. Originally isolated from Streptomyces, DON has been the subject of extensive research for its ability to broadly inhibit enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of DON, including its mechanism of action, effects on key signaling pathways, and a summary of its pharmacological properties. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the evaluation and utilization of this compound.

Introduction

Glutamine is the most abundant amino acid in the bloodstream and plays a central role in cellular metabolism, serving as a key nitrogen and carbon donor for the synthesis of nucleotides, amino acids, and other essential macromolecules. Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," making the enzymes of glutamine metabolism attractive targets for cancer therapy.[1][2][3]

6-Diazo-5-oxo-L-norleucine (DON) is a structural analog of L-glutamine and acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes.[4][5] Its potent anticancer effects have been demonstrated in numerous preclinical and clinical studies. However, its clinical development has been hampered by dose-limiting gastrointestinal toxicities, a consequence of inhibiting glutamine metabolism in healthy, rapidly dividing cells of the gut. Current research focuses on prodrug strategies to enhance tumor-specific delivery and improve the therapeutic index of DON.

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes. It acts as a mechanism-based inactivator, first binding competitively to the glutamine-binding site of the enzyme. Subsequently, the diazo group is protonated, leading to the formation of a reactive electrophile that covalently alkylates a nucleophilic residue in the active site, resulting in irreversible enzyme inhibition.

The broad inhibitory profile of DON disrupts several critical metabolic pathways essential for cancer cell growth and proliferation:

-

Purine and Pyrimidine Synthesis: DON inhibits key enzymes in the de novo synthesis of purines and pyrimidines, including amidophosphoribosyltransferase, GMP synthetase, and CTP synthetase. This blockade of nucleotide synthesis directly impedes DNA and RNA replication.

-

Glutaminolysis: By inhibiting glutaminase, DON prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.

-

Hexosamine Biosynthesis: DON can inhibit the synthesis of glucosamine-6-phosphate, a precursor for the glycosylation of proteins and lipids.

-

Amino Acid Synthesis: The synthesis of other non-essential amino acids that rely on glutamine as a nitrogen donor is also inhibited by DON.

Key Signaling Pathways Affected by DON

The metabolic disruption caused by DON has significant downstream effects on major signaling pathways that regulate cell growth, proliferation, and survival.

c-Myc Signaling Pathway

The oncoprotein c-Myc is a key driver of "glutamine addiction" in cancer cells. c-Myc upregulates the expression of genes involved in glutamine uptake and metabolism, including glutaminase (GLS) and the glutamine transporter ASCT2. By creating a cellular state highly dependent on glutamine, c-Myc overexpression renders cancer cells particularly sensitive to the inhibitory effects of DON. DON's ability to block glutamine metabolism effectively creates a synthetic lethal interaction in c-Myc-driven tumors.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. mTORC1, in particular, is activated by nutrient availability, including amino acids like glutamine. Studies have shown that DON can inhibit the phosphorylation of mTOR and its downstream effector P70S6K. By depleting intracellular glutamine pools and disrupting metabolic homeostasis, DON can lead to the inactivation of mTORC1 signaling, thereby inhibiting protein synthesis and cell growth.

Quantitative Data

Enzyme Inhibition

| Enzyme | Metabolic Pathway | Inhibition Constant (Ki) | Reference |

| Glutaminase (Kidney-type) | Glutaminolysis | 6 µM | |

| CTP Synthetase | Pyrimidine Synthesis | Inhibitor | |

| GMP Synthetase | Purine Synthesis | Inhibitor | |

| Amidophosphoribosyltransferase | Purine Synthesis | Inhibitor |

In Vitro Cellular Activity

The cytotoxic and antiproliferative effects of DON have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| P493B Lymphoma | B-cell Lymphoma | Cell Viability | EC50 | 10.0 ± 0.11 µM | |

| Rat Dermal Fibroblasts | Normal Fibroblast | Cell Proliferation (CyQUANT) | IC50 | 232.5 µM | |

| Mouse Embryonic Fibroblasts | Normal Fibroblast | Cell Proliferation (CyQUANT) | IC50 | > 1000 µM |

Preclinical Pharmacokinetics

Pharmacokinetic studies of DON and its prodrugs have been conducted in various animal models.

| Species | Compound | Dose & Route | Cmax (nmol/mL) | Tmax (h) | AUC (nmol·h/mL) | t1/2 (h) | Reference |

| Mouse | DON | 1.6 mg/kg i.v. | - | - | 8 | 1.2 | |

| Mouse | DON Prodrug 6 | Systemic Administration | - | - | 5.1 (tumor, nmol·h/g) | - | |

| Monkey | DON | 1.6 mg/kg i.v. infusion | - | - | - | - |

Experimental Protocols

Chemical Synthesis of DON

The chemical synthesis of 6-diazo-5-oxo-L-norleucine has been reported, providing an alternative to its original isolation from Streptomyces. A detailed, step-by-step protocol for chemical synthesis is extensive and requires specialized knowledge of organic chemistry. For researchers interested in the synthesis of DON, it is recommended to consult the primary literature for a complete methodology. The general synthetic strategies often involve the use of protected glutamic acid derivatives and diazotization reagents.

In Vitro Cell Proliferation Assay

This protocol describes a general method for assessing the antiproliferative effects of DON on cancer cells using a tetrazolium-based (MTS) or a DNA-based (CyQUANT) assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting glutamine metabolism enhances tumor-specific immunity by modulating suppressive myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 5. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Alazopeptin: A Technical Overview of its Molecular Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

Alazopeptin, a metabolite isolated from Streptacidiphilus griseoplanus, is a compound that has garnered research interest due to its notable antitumor and trypanocidal activities. This document provides a concise technical summary of its fundamental molecular properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₆O₅ | [1] |

| Molecular Weight | 364.36 g/mol | |

| Exact Mass | 364.1495 u | |

| Percent Composition | C: 49.45%, H: 5.53%, N: 23.07%, O: 21.95% |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex enzymatic process. The pathway begins with L-lysine and culminates in the formation of the tripeptide. A critical component of this pathway is the synthesis of two molecules of 6-diazo-5-oxo-L-norleucine (DON), a known glutamine antagonist, which are then incorporated with an alanine residue. The complete biosynthetic pathway was elucidated through gene inactivation and in vitro analysis of the recombinant enzymes involved.

Caption: Biosynthetic pathway of this compound from L-lysine.

Mechanism of Action and Biological Activity

This compound's biological activities are primarily attributed to its nature as a glutamine antagonist. The two 6-diazo-5-oxo-L-norleucine (DON) moieties structurally mimic glutamine, allowing the molecule to interfere with various metabolic pathways that are dependent on this amino acid.

Antitumor Activity

The antitumor effect of this compound is linked to its ability to inhibit purine biosynthesis. By acting as a competitive inhibitor of glutamine-utilizing enzymes, this compound can disrupt the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. This disruption of nucleic acid synthesis ultimately leads to the inhibition of tumor growth.

Caption: Proposed mechanism of this compound's antitumor activity.

Trypanocidal Activity

The precise signaling pathways involved in this compound's trypanocidal activity are not as well-defined. However, it is hypothesized that, similar to its antitumor mechanism, the compound's ability to interfere with essential metabolic processes in trypanosomes, which are also reliant on purine salvage and synthesis, contributes to its efficacy. Further research is required to elucidate the specific molecular targets and downstream effects in these parasites.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on studies of similar antitumor and antiparasitic agents, the following general methodologies can be adapted for in vitro and in vivo evaluation.

In Vitro Antitumor Assay (General Protocol)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, various leukemia cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

-

Cell Viability Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of cell viability relative to an untreated control. The IC₅₀ value is then calculated.

-

In Vivo Trypanocidal Activity Assay (General Murine Model)

-

Animal Model: Mice (e.g., ICR strain) are used for the study.

-

Infection: Mice are infected intraperitoneally with a suspension of trypanosomes (e.g., Trypanosoma brucei brucei).

-

Treatment: A day post-infection, this compound, dissolved in a suitable vehicle, is administered to the treatment group of mice (e.g., via intraperitoneal injection) at various dosages for a defined number of consecutive days. A control group receives the vehicle only.

-

Monitoring: The level of parasitemia in the blood is monitored daily by microscopic examination of tail blood. The survival of the mice in each group is also recorded.

-

Endpoint: The efficacy of this compound is determined by the reduction in parasitemia and the increase in the mean survival time of the treated mice compared to the control group.

References

An In-depth Technical Guide to Alazopeptin Production by Kitasatospora azatica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alazopeptin, a tripeptide with notable antitumor and antimicrobial properties, is a secondary metabolite produced by the actinobacterium Kitasatospora azatica. This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, the characteristics of the producing organism, and relevant experimental methodologies. Due to the limited availability of specific quantitative data and detailed protocols in publicly accessible literature, this guide synthesizes established knowledge on the biosynthetic pathway with general methodologies for actinomycete fermentation, secondary metabolite extraction, and analytical quantification. This guide is intended to serve as a foundational resource for researchers initiating or advancing studies on this compound and its production.

Introduction to this compound and Kitasatospora azatica

This compound is a peptide-based natural product with a unique structure containing two residues of 6-diazo-5-oxo-L-norleucine (DON), a known glutamine antagonist. This structural feature is central to its bioactivity, which includes antitumor and antimicrobial effects. The primary producing organism is Kitasatospora azatica, an actinomycete originally classified as Streptomyces azaticus and also referred to as Streptomyces candidus var. azaticus in some literature. Kitasatospora species are known for their rich secondary metabolism, making them a valuable source for novel therapeutic agents[1].

Kitasatospora azatica is a Gram-positive, aerobic, filamentous bacterium typically isolated from soil. Optimal growth conditions generally involve a temperature of around 28°C on various standard media used for actinomycetes.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Kitasatospora azatica has been elucidated through genetic and biochemical studies. The pathway involves a series of enzymatic reactions encoded by a dedicated gene cluster. The key steps are outlined below.

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid L-lysine and proceeds through the formation of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON), which is then incorporated into the final tripeptide structure. The proposed pathway involves the following key enzymatic steps:

-

Hydroxylation of L-lysine: The pathway is initiated by the hydroxylation of L-lysine.

-

Oxidation: The hydroxylated intermediate undergoes oxidation.

-

Diazotization: A crucial step involving the formation of the diazo group.

-

Peptide Assembly: The final assembly of the tripeptide Ala-DON-DON.

The biosynthetic gene cluster for this compound has been identified in Kitasatospora azatica and other producing organisms, providing insights into the enzymes responsible for each step.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Secondary Metabolism in Kitasatospora

The production of secondary metabolites like this compound in Kitasatospora is tightly regulated. While specific signaling pathways for this compound are not fully detailed in the literature, the regulation of secondary metabolism in this genus is known to be complex, involving a variety of regulatory genes. Genomic studies have revealed that Kitasatospora genomes contain numerous biosynthetic gene clusters (BGCs) for secondary metabolites[2][3][4]. The expression of these BGCs is often controlled by pathway-specific regulatory genes as well as global regulators that respond to nutritional and environmental signals.

Comparative genomics with the closely related genus Streptomyces suggests both conserved and distinct regulatory mechanisms[2]. Further research is needed to delineate the specific regulatory network governing this compound production in Kitasatospora azatica.

Caption: General overview of secondary metabolite regulation.

Experimental Protocols

Fermentation of Kitasatospora azatica

Objective: To cultivate Kitasatospora azatica for the production of this compound.

Materials:

-

Kitasatospora azatica strain (e.g., ATCC 29755)

-

Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)

-

Production medium (e.g., a complex medium rich in starch, glucose, and yeast extract)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of K. azatica spores or mycelia from a slant into a flask containing seed culture medium.

-

Incubate at 28°C with shaking at 200 rpm for 2-3 days until good growth is observed.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate at 28°C with shaking at 200 rpm for 5-7 days.

-

Monitor growth (e.g., by measuring packed cell volume or dry cell weight) and pH.

-

Caption: General workflow for K. azatica fermentation.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Solvents (e.g., ethyl acetate, butanol)

-

Adsorbent resin (e.g., Amberlite XAD series)

-

Silica gel for column chromatography

-

HPLC system for final purification

Procedure:

-

Separation of Biomass: Centrifuge the fermentation broth to separate the mycelia from the supernatant. This compound is expected to be in the supernatant.

-

Solvent Extraction or Resin Adsorption:

-

Solvent Extraction: Extract the supernatant with an appropriate organic solvent like ethyl acetate or butanol at a suitable pH.

-

Resin Adsorption: Pass the supernatant through a column packed with an adsorbent resin. Elute the bound compounds with a solvent gradient (e.g., methanol in water).

-

-

Chromatographic Purification:

-

Concentrate the crude extract and subject it to column chromatography on silica gel.

-

Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Quantitative Analysis of this compound by HPLC

Objective: To quantify the concentration of this compound in fermentation samples.

Materials:

-

This compound standard (if available)

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Fermentation broth samples

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth sample to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Elute with a suitable gradient of mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).

-

Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV scan of a purified sample).

-

-

Quantification:

-

Generate a standard curve using known concentrations of a purified this compound standard.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Note: In the absence of a commercial this compound standard, a relative quantification can be performed by comparing peak areas across different fermentation conditions.

Data Presentation

Due to the scarcity of published quantitative data on this compound production from Kitasatospora azatica, the following tables are presented as templates for data organization.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Condition | This compound Titer (µg/mL) |

| Medium Composition | ||

| Medium A | [Specify components] | Data not available |

| Medium B | [Specify components] | Data not available |

| Temperature (°C) | ||

| 25 | Data not available | |

| 28 | Data not available | |

| 30 | Data not available | |

| pH | ||

| 6.5 | Data not available | |

| 7.0 | Data not available | |

| 7.5 | Data not available |

Table 2: Purification Summary for this compound

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | Data not available | Data not available | Data not available | 100 | 1 |

| Solvent Extraction | Data not available | Data not available | Data not available | Data not available | Data not available |

| Resin Adsorption | Data not available | Data not available | Data not available | Data not available | Data not available |

| Silica Gel Chromatography | Data not available | Data not available | Data not available | Data not available | Data not available |

| Preparative HPLC | Data not available | Data not available | Data not available | Data not available | Data not available |

Conclusion and Future Directions

Kitasatospora azatica is a known producer of the bioactive compound this compound. While the biosynthetic pathway has been largely elucidated, there is a clear need for more research to optimize the production and facilitate the development of this promising therapeutic agent. Future work should focus on:

-

Strain Improvement: Genetic engineering of K. azatica to overexpress the this compound biosynthetic gene cluster or to knockout competing pathways.

-

Fermentation Optimization: Systematic optimization of fermentation media and process parameters to enhance this compound titers.

-

Development of Analytical Methods: Establishment of robust and validated analytical methods for the rapid and accurate quantification of this compound.

-

Elucidation of Regulatory Networks: Detailed investigation of the signaling pathways that control this compound biosynthesis to identify targets for rational strain engineering.

This guide provides a starting point for researchers in the field. The provided protocols and frameworks should be adapted and optimized to achieve efficient and scalable production of this compound.

References

- 1. The Secondary Metabolites from Genus Kitasatospora: A Promising Source for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Genomic Insights Into the Taxonomic Classification, Diversity, and Secondary Metabolic Potentials of Kitasatospora, a Genus Closely Related to Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Adaptation to Endophytic Lifestyle Through Genome Reduction by Kitasatospora sp. SUK42 [frontiersin.org]

Unveiling Nature's Diazo Factories: A Technical Guide to the Biological Sources of Diazo-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of diazo-containing natural products, potent molecules with significant therapeutic potential. Sourced primarily from diverse microbial communities, these compounds possess unique chemical structures and biological activities. This guide provides a comprehensive overview of their biological origins, biosynthetic pathways, and the experimental methodologies used for their study, with a focus on quantitative data and detailed protocols to aid researchers in this dynamic field.

Biological Sources of Diazo-Containing Natural Products

Diazo-containing natural products are predominantly synthesized by bacteria, particularly those belonging to the phylum Actinobacteria, which are abundant in both terrestrial and marine environments. Certain fungi have also been identified as producers of related azo and azoxy compounds.

1.1. Bacterial Sources:

The majority of known diazo-containing natural products are isolated from soil and marine-derived bacteria. The genus Streptomyces is a particularly rich source, responsible for producing a wide array of bioactive secondary metabolites, including several diazo compounds. Marine actinomycetes, such as those from the genus Salinispora, have also emerged as significant producers of novel diazo-containing molecules.

1.2. Fungal Sources:

While diazo compounds are less common from fungal sources, various fungi are known to produce related compounds containing N-N bonds, such as azo and azoxy functional groups. These compounds often exhibit interesting biological activities, including antimicrobial and antitumor properties.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of prominent diazo-containing natural products, including their production yields and bioactivity.

Table 1: Production Yields of Selected Diazo-Containing Natural Products

| Natural Product | Producing Organism | Production Method | Titer/Yield | Reference |

| Lomaiviticin A | Salinispora tropica | Fermentation | ~0.5–1 mg/L | [1] |

| Lomaiviticin C | Salinispora tropica | Fermentation | ~60 mg/L | [1] |

| Cremeomycin | Streptomyces cremeus | Fermentation & Heterologous Expression | Not specified | [2] |

| Azaserine | Streptomyces fragilis | Heterologous expression in S. coelicolor | Not specified | [3] |

Table 2: Bioactivity of Selected Diazo-Containing Natural Products

| Natural Product | Bioactivity Type | Assay | Cell Line/Organism | IC50 / MIC | Reference |

| Lomaiviticin A | Cytotoxicity | Not specified | LNCaP, K562, HCT-116, HeLa | 2 nM, 11 nM, 2 nM, 7 nM | [4] |

| Kinamycin F | Cytotoxicity | MTS Assay | K562 leukemia cells | 0.33 µM | |

| Azaserine | Cytotoxicity | Not specified | Raji cells | Not specified | |

| SF2415A3 | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |

| Kinamycin C | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |

| Kinamycin A | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |

| Kinamycin D | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |

| Kinamycin B | Antibacterial | Not specified | Gram-positive bacteria | Not specified |

Biosynthetic Pathways

The formation of the diazo group in natural products is a fascinating enzymatic process. A key discovery in this area is the identification of the ATP-dependent enzyme CreM, which is involved in the biosynthesis of cremeomycin. This enzyme catalyzes a late-stage N-N bond formation using nitrite. The general biosynthetic logic involves the enzymatic conversion of an amino group to a diazo group.

Below are Graphviz diagrams illustrating a generalized biosynthetic pathway for diazo group formation and a workflow for the heterologous expression of a biosynthetic gene cluster.

Caption: Generalized biosynthetic pathway for diazo group formation.

Caption: Workflow for heterologous expression of a diazo biosynthetic gene cluster.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of diazo-containing natural products.

4.1. Fermentation and Isolation

Example: Fermentation of Streptomyces cremeus for Cremeomycin Production

-

Strain and Culture Conditions: Streptomyces cremeus NRRL 3241 is used as the producing organism.

-

Seed Culture: Inoculate a suitable seed medium (e.g., ISP1) with spores of S. cremeus. Incubate at 30°C with shaking for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., ISP1). Incubate at 30°C with shaking for 5-7 days in the dark, as cremeomycin is light-sensitive.

-

Extraction: After incubation, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude extract using chromatographic techniques such as silica gel chromatography followed by high-performance liquid chromatography (HPLC).

4.2. Characterization

Example: NMR Characterization of Kanamycin Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of natural products.

-

Sample Preparation: Dissolve a purified sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

1H NMR Spectroscopy: Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule.

-

13C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to assemble the final structure.

4.3. Bioactivity Assays

4.3.1. Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cells (e.g., HEK 293, HeLa, A549) in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the purified diazo-containing natural product. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

4.3.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.

-

Serial Dilution: Perform serial dilutions of the purified diazo-containing natural product in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and time for the test organism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

4.4. In Vitro Enzyme Assay

Example: CreM Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), the substrate 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA), sodium nitrite, ATP, and MgCl₂.

-

Enzyme Addition: Add the purified CreM enzyme to initiate the reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the reaction mixture by LC-MS to detect the formation of cremeomycin.

Conclusion and Future Prospects

The study of diazo-containing natural products is a rapidly evolving field with significant potential for the discovery of new therapeutic agents. The elucidation of their biosynthetic pathways, particularly the enzymatic machinery responsible for diazo group formation, opens up exciting possibilities for synthetic biology and metabolic engineering approaches to produce novel "unnatural" natural products with improved properties. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working to unlock the full potential of these remarkable molecules. The continued exploration of diverse microbial habitats, coupled with advances in genome mining and analytical techniques, promises to unveil a wealth of new diazo-containing compounds with unique biological activities.

References

- 1. Inhibitory Effects of Salinispora-derived Metabolites Against Multidrug Resistance: An In-silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 2. The cremeomycin biosynthetic gene cluster encodes a pathway for diazo formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Structure Elucidation and Biological Evaluation of Lomaiviticins F–H, Dimeric Benzofluorene Glycosides from Marine-Derived Micromonospora sp. Bacterium | MDPI [mdpi.com]

Alazopeptin: A Technical Guide for Researchers

IUPAC Name: (2S)-6-diazo-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid[1]

CAS Number: 1397-84-8[1]

Abstract

Alazopeptin is a tripeptide antibiotic with notable antitumor and anti-trypanosomal activities.[2][3] Structurally, it is composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), the latter being the primary contributor to its biological activity.[2] DON acts as a glutamine antagonist, interfering with numerous metabolic pathways essential for rapidly proliferating cells, such as cancer cells and trypanosomes. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, biological activities with associated quantitative data, detailed experimental protocols, and insights into its biosynthetic and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a crystalline substance that is soluble in water. More detailed information on its physicochemical properties is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₆O₅ | |

| Molecular Weight | 364.36 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water | |

| Storage | 2-8 °C |

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its 6-diazo-5-oxo-L-norleucine (DON) moieties, which act as glutamine antagonists. This interference with glutamine metabolism makes this compound a potent inhibitor of rapidly dividing cells.

Antitumor Activity

This compound has demonstrated moderate inhibitory effects on sarcoma cell 180. The cytotoxic effects of this compound are linked to the ability of DON to inhibit enzymes involved in nucleotide synthesis, leading to apoptosis (programmed cell death). While the precise mechanisms are still under investigation, it is known that DON can induce single-strand DNA breaks and damage to the inner mitochondrial membrane.

Anti-trypanosomal Activity

This compound has shown moderate activity against trypanosomes. The tables below summarize the in vitro and in vivo anti-trypanosomal activity of this compound against Trypanosoma brucei brucei and its cytotoxicity against mammalian L6 cells.

In Vitro Anti-trypanosomal Activity and Cytotoxicity of this compound

| Organism/Cell Line | IC₅₀ (µg/mL) |

| Trypanosoma brucei brucei (bloodstream form) | 0.23 |

| L6 cells (mammalian) | 1.8 |

In Vivo Anti-trypanosomal Activity of this compound in a Mouse Model

| Dose (mg/kg/day) | Route of Administration | Efficacy |

| 10 | Intraperitoneal | Curative |

| 5 | Intraperitoneal | Curative |

| 2.5 | Intraperitoneal | Not curative |

| 1.25 | Intraperitoneal | Not curative |

Experimental Protocols

In Vitro Anti-trypanosomal Assay

This protocol is adapted from studies evaluating the anti-trypanosomal activity of microbial metabolites.

1. Parasite Culture:

-

Culture bloodstream forms of Trypanosoma brucei brucei in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum.

-

Maintain the culture at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.

-

Add a suspension of T. b. brucei (e.g., 2 x 10⁴ parasites/well) to each well.

-

Include a positive control (e.g., a known anti-trypanosomal drug) and a negative control (parasites with no compound).

-

Incubate the plate at 37°C for 72 hours.

3. Viability Assessment (Resazurin Method):

-

Add a resazurin-based cell viability reagent to each well.

-

Incubate for an additional 2-4 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.

Antitumor Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines.

1. Cell Culture:

-

Culture a selected cancer cell line (e.g., Sarcoma 180) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium and add them to the respective wells.

-

Include a positive control (e.g., a known cytotoxic drug) and a negative control (cells with no compound).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. Cell Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 500-600 nm using a microplate reader.

-

Calculate the IC₅₀ value, representing the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways and Mechanisms

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated and involves a series of enzymatic reactions. The pathway begins with L-lysine, which is converted to 6-diazo-5-oxo-L-norleucine (DON). Two molecules of DON are then condensed with one molecule of L-alanine to form the final tripeptide structure of this compound.

References

Methodological & Application

Application Notes and Protocols for Testing Alazopeptin in Leukemia L1210 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with notable antitumor activity, composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON). DON is a well-characterized glutamine antagonist that effectively inhibits numerous enzymes dependent on glutamine for their activity.[1][2][3] Given that many cancer cells, including leukemia, exhibit a heightened dependence on glutamine metabolism for proliferation and survival—a phenomenon often termed "glutamine addiction"—this compound presents a targeted therapeutic strategy.[4][5] This document provides detailed protocols for the in vitro assessment of this compound's efficacy against the murine leukemia L1210 cell line, a widely used model in preclinical cancer research. The protocols outlined below cover the evaluation of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Mechanism of Action

The primary mechanism of action of this compound is attributable to its active moiety, DON. As a glutamine antagonist, DON competitively and irreversibly inhibits a range of enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and other essential macromolecules. This disruption of cellular metabolism leads to a cascade of events, including the inhibition of protein synthesis, cell cycle arrest, and ultimately, the induction of apoptosis. In the context of leukemia, where oncogenes like c-Myc can drive glutamine dependency, the inhibition of glutamine metabolism by this compound is a promising therapeutic avenue. Furthermore, glutamine deprivation has been shown to inhibit the mTORC1 signaling pathway in acute myeloid leukemia (AML) cells, leading to apoptosis.

Key Experiments and Protocols

This section details the experimental procedures to assess the anti-leukemic properties of this compound on L1210 cells.

Cell Viability Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of this compound on L1210 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

-

L1210 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed L1210 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the solvent used for this compound).

-

Incubation with Drug: Incubate the cells with this compound for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.10 ± 0.06 | 88 |

| 1 | 0.85 ± 0.05 | 68 |

| 10 | 0.50 ± 0.04 | 40 |

| 100 | 0.15 ± 0.02 | 12 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

L1210 cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Protocol:

-

Cell Treatment: Treat L1210 cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |

| This compound (2x IC50) | 35.1 ± 4.2 | 45.3 ± 3.9 | 19.6 ± 2.5 |

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Materials:

-

L1210 cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.

-

Cold 70% ethanol.

-

PBS.

-

Propidium Iodide staining solution (containing PI and RNase A).

-

Flow cytometer.

Protocol:

-

Cell Treatment: Treat L1210 cells with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer.

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 45.8 ± 3.2 | 38.5 ± 2.9 | 15.7 ± 1.8 |

| This compound (IC50) | 65.2 ± 4.1 | 20.1 ± 2.5 | 14.7 ± 1.5 |

| This compound (2x IC50) | 75.6 ± 4.8 | 12.3 ± 1.9 | 12.1 ± 1.3 |

Visualizations

Caption: Experimental workflow for evaluating this compound in L1210 cells.

Caption: Proposed signaling pathway of this compound in leukemia cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 3. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 4. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting glutamine uptake represents an attractive new strategy for treating acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Alazopeptin in Ehrlich Tumor Carcinoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a tripeptide antibiotic with antitumor properties, composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1] DON is a known antagonist of glutamine, a critical amino acid for cancer cell proliferation and survival.[2][3] By mimicking glutamine, DON and its derivatives can inhibit multiple enzymatic pathways that are dependent on glutamine, thereby disrupting cellular metabolism and inducing cancer cell death.[3] This document provides detailed application notes and protocols for the utilization of this compound in preclinical studies involving the Ehrlich ascites carcinoma (EAC) model, a widely used transplantable tumor model in cancer research.[4]

Mechanism of Action

This compound's antitumor activity is primarily attributed to its constituent, DON, which acts as a glutamine antagonist. Glutamine is essential for various metabolic processes in rapidly proliferating cancer cells, including the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.

By competitively inhibiting glutamine-utilizing enzymes, this compound is presumed to disrupt these critical pathways, leading to:

-

Inhibition of de novo purine and pyrimidine biosynthesis: This deprives the cancer cells of essential components for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.

-

Disruption of the tricarboxylic acid (TCA) cycle: Glutamine is a key anaplerotic substrate that replenishes TCA cycle intermediates. Inhibition of its metabolism can lead to a bioenergetic crisis within the cancer cell.

-

Increased oxidative stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of glutamine can lead to an imbalance in the cellular redox state and increased oxidative stress.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in cancer cells.

Ehrlich Ascites Carcinoma (EAC) Model

The EAC is a spontaneous murine mammary adenocarcinoma that can be propagated in both ascitic and solid forms. It is a valuable in vivo model for cancer research due to its rapid proliferation, high transplantability, and predictable growth characteristics.

Characteristics of the EAC Model:

-

Rapid Tumor Growth: Ascitic fluid accumulation is observable within days of inoculation.

-

Aggressiveness: The tumor is highly malignant and leads to a relatively short lifespan in host animals if left untreated.

-

Versatility: Can be used to study both liquid (ascites) and solid tumors.

-

Immunocompetent Host: The model is typically used in immunocompetent mice, allowing for the study of interactions between the tumor, the host immune system, and the therapeutic agent.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.

Propagation of Ehrlich Ascites Carcinoma (EAC) Cells

Objective: To maintain a continuous supply of viable EAC cells for subsequent experiments.

Materials:

-

Swiss albino mice (6-8 weeks old)

-

EAC cell line (obtained from a repository or a donor mouse)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile syringes and needles (18G and 22G)

-

Hemocytometer and Trypan blue dye

-

Centrifuge

Protocol:

-

Aseptically aspirate ascitic fluid from a donor mouse bearing a 7-10 day old EAC tumor using an 18G needle.

-

Wash the collected cells three times with sterile PBS by centrifugation at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in a known volume of sterile PBS.

-

Determine the viable cell count using a hemocytometer and the Trypan blue exclusion method.

-

Adjust the cell concentration to 2 x 10^6 viable cells/mL in sterile PBS.

-

Inject 0.2 mL of the cell suspension (containing 4 x 10^5 cells) intraperitoneally (i.p.) into healthy Swiss albino mice for maintenance of the cell line. The tumor is typically passaged every 10-12 days.

In Vivo Antitumor Activity of this compound in the EAC Ascites Model

Objective: To evaluate the efficacy of this compound in inhibiting the growth of EAC in its ascitic form.

Materials:

-

Healthy Swiss albino mice (weighing 20-25 g)

-

Propagated EAC cells

-

This compound (dissolved in a suitable vehicle, e.g., sterile saline)

-

Control vehicle

-

Positive control drug (e.g., Cisplatin)

-

Calipers, weighing balance

-

Dissection tools

Experimental Design:

-

Divide the mice into the following groups (n=6-10 mice per group):

-

Group I (Normal Control): Receive only the vehicle.

-

Group II (EAC Control): Inoculated with EAC cells and receive the vehicle.

-

Group III (this compound-treated): Inoculated with EAC cells and receive this compound at a specific dose (e.g., 10 mg/kg body weight). Dose-response studies with multiple dosage groups are recommended.

-

Group IV (Positive Control): Inoculated with EAC cells and receive a standard chemotherapeutic agent like Cisplatin (e.g., 3.5 mg/kg).

-

-

Tumor Inoculation: Inoculate all mice, except the normal control group, with 0.2 mL of EAC cell suspension (2 x 10^6 cells) i.p. on day 0.

-

Drug Administration: 24 hours after tumor inoculation, begin treatment with this compound, vehicle, or the positive control drug. Administer the treatment i.p. daily for 9 consecutive days.

-

Monitoring:

-

Record the body weight of each mouse daily.

-

Monitor for signs of toxicity and mortality.

-

-

Endpoint Analysis (Day 10 or as determined by tumor burden):

-

Euthanize the mice.

-

Collect the ascitic fluid from the peritoneal cavity and measure its volume.

-

Determine the total number of viable tumor cells in the ascitic fluid using a hemocytometer.

-

Calculate the percent increase in lifespan (% ILS) and the tumor growth inhibition.

-

Collect blood for hematological and biochemical analysis.

-

Harvest organs (liver, kidney, spleen) for histopathological examination.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo antitumor activity assessment.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison between the different experimental groups.

Table 1: Effect of this compound on Tumor Growth and Survival

| Group | Treatment | Mean Ascitic Fluid Volume (mL) ± SD | Mean Viable Tumor Cell Count (x10^7) ± SD | Median Survival Time (Days) | % Increase in Lifespan (% ILS) |

| I | Normal Control | - | - | - | - |

| II | EAC Control | ||||

| III | This compound (Dose 1) | ||||

| IV | This compound (Dose 2) | ||||

| V | Positive Control |

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Table 2: Effect of this compound on Hematological Parameters

| Group | Treatment | RBC Count (x10^6/µL) ± SD | WBC Count (x10^3/µL) ± SD | Hemoglobin (g/dL) ± SD |

| I | Normal Control | |||

| II | EAC Control | |||

| III | This compound (Dose 1) | |||

| IV | This compound (Dose 2) | |||

| V | Positive Control |

EAC can cause anemia, so monitoring hematological parameters is important to assess the ameliorative effects of the treatment.

Table 3: Effect of this compound on Biochemical Parameters

| Group | Treatment | ALT (U/L) ± SD | AST (U/L) ± SD | Total Protein (g/dL) ± SD |

| I | Normal Control | |||

| II | EAC Control | |||

| III | This compound (Dose 1) | |||

| IV | This compound (Dose 2) | |||

| V | Positive Control |

Liver function enzymes (ALT, AST) can be elevated in EAC-bearing mice, and their normalization can indicate a therapeutic effect.

Conclusion

The Ehrlich ascites carcinoma model provides a robust and reproducible system for the in vivo evaluation of novel anticancer agents like this compound. The protocols outlined in this document offer a comprehensive framework for assessing the therapeutic potential of this compound, from its direct effects on tumor growth to its impact on host physiology. By targeting glutamine metabolism, this compound represents a promising therapeutic strategy that warrants further investigation in preclinical cancer models.

References

- 1. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. oncologynews.com.au [oncologynews.com.au]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

Application Notes and Protocols for Alazopeptin in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alazopeptin is a naturally occurring tripeptide with antitumor and trypanocidal activities. It belongs to the class of glutamine antagonists, exerting its cytotoxic effects by irreversibly inhibiting enzymes involved in glutamine metabolism. Its active moiety is 6-diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine-utilizing enzymes. Due to the critical role of glutamine in cancer cell proliferation and survival, this compound and its derivatives have been subjects of preclinical research.

These application notes provide a comprehensive overview of the available data on the use of this compound and its active component, DON, in in vivo mouse studies. Given the limited recent literature on this compound itself, this document heavily references studies on DON and its prodrugs to provide relevant dosage, protocol, and mechanistic information for researchers designing preclinical trials.

Mechanism of Action and Signaling Pathways

This compound, through its active form DON, acts as a broad-spectrum glutamine antagonist. It covalently binds to the glutamine-binding site of various enzymes, thereby inhibiting key metabolic pathways essential for cancer cell growth.

Key Affected Signaling Pathways:

-

Glutamine Metabolism: this compound directly inhibits glutaminolysis, the process of converting glutamine to glutamate, which is a crucial step for anaplerosis of the TCA cycle and the synthesis of other essential molecules.

-

Purine and Pyrimidine Biosynthesis: The synthesis of nucleotides, the building blocks of DNA and RNA, is highly dependent on glutamine as a nitrogen donor. By blocking glutamine-dependent enzymes in these pathways, this compound halts nucleic acid synthesis, leading to cell cycle arrest and apoptosis.

-

mTOR Signaling: The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid availability, including glutamine. Inhibition of glutamine metabolism by this compound can lead to the downregulation of mTOR signaling.[1]

Caption: this compound's mechanism of action.

Quantitative Data from In Vivo Mouse Studies

Direct and recent quantitative data for this compound in mouse models is scarce in publicly available literature. Therefore, the following tables summarize data from studies using its active component, 6-diazo-5-oxo-L-norleucine (DON), and its prodrugs. This information serves as a valuable starting point for designing studies with this compound.

Table 1: Efficacy of DON and its Prodrugs in Mouse Cancer Models

| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Key Findings | Reference |

| DON Prodrug 3 | EL-4 Lymphoma | C57BL/6 | 1 mg/kg, p.o. daily for 5 days, followed by 0.3 mg/kg, p.o. daily for 9 days | Robust tumor elimination without overt toxicity. | [2][3] |

| JHU-083 (DON Prodrug) | IDH1R132H Glioma | Nude | 25 mg/kg, i.p. | Improved survival. | [1] |

| DON | Human Lung, Colon, and Breast Tumor Xenografts | Nude | 25-100 mg/kg, i.p. every 4 days | Induced tumor regression. | [3] |

| DON | Not specified | Not specified | 1.6 mg/kg, i.v. | Plasma half-life of 1.2 hours. | |

| DON | Not specified | Not specified | 0.6 mg/kg, i.p. | Brain to plasma ratio of approximately 0.1. |

Table 2: Toxicological Data for DON in Mice

| Compound | Parameter | Value | Reference |

| Azotomycin (DON pro-drug) | Median Lethal Dose (LD50) | 262 mg/kg (single i.p. dose) |

Experimental Protocols

The following are generalized protocols for in vivo mouse studies based on common practices in preclinical cancer research and information from studies on DON and its prodrugs. These should be adapted based on the specific research question, mouse model, and formulation of this compound.

Protocol 1: General Workflow for an In Vivo Efficacy Study

Caption: Workflow for in vivo efficacy studies.

Protocol 2: Subcutaneous Xenograft Mouse Model

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., Nude, SCID, or NSG)

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

This compound formulation and vehicle control

Procedure:

-

Cell Preparation: Culture cancer cells to ~80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (typically 1 x 106 to 10 x 106 cells in 100-200 µL). Keep cells on ice until injection.

-

Tumor Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to treatment and control groups.

-

Drug Administration: Prepare the this compound formulation and vehicle control. Administer the treatment according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage). Based on data from DON and its prodrugs, a low daily dosing regimen may be more tolerable and effective than high intermittent doses.

-

Monitoring: Continue to monitor tumor volume, mouse body weight, and overall health throughout the study.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Data Analysis: Analyze tumor growth inhibition, changes in body weight, and survival data. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Protocol 3: Intraperitoneal Administration

Materials:

-

This compound solution

-

Sterile syringes and needles (25-27 gauge)

-

70% ethanol for disinfection

Procedure:

-

Restrain the mouse securely.

-

Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

-

Disinfect the injection site with 70% ethanol.

-